Introduction: The Significance of a Privileged Scaffold
Introduction: The Significance of a Privileged Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of Benzo[d]thiazole-6-sulfonic Acid
The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2][3][4] This heterocyclic framework, consisting of a benzene ring fused to a thiazole ring, offers a versatile and structurally adaptable scaffold that can interact with a wide range of biological targets.[1][2] Benzo[d]thiazole-6-sulfonic acid (BTSA) is a key derivative within this class. The incorporation of a strongly acidic sulfonic acid group at the 6-position significantly enhances aqueous solubility and introduces a reactive handle for further chemical modification, making it a valuable building block in drug discovery and materials science.[5]
This guide provides a comprehensive overview of the chemical and physical properties of BTSA, its synthesis and reactivity, analytical characterization, and its pivotal role in the development of novel therapeutic agents.
PART 1: Core Physicochemical Properties
The unique characteristics of BTSA stem from the fusion of the aromatic benzothiazole core and the highly polar sulfonic acid group. This combination dictates its solubility, acidity, and reactivity. The sulfonic acid moiety makes BTSA a strong acid and enhances its solubility in polar solvents.[5]
Chemical Structure
Below is the chemical structure of Benzo[d]thiazole-6-sulfonic acid.
Caption: Structure of Benzo[d]thiazole-6-sulfonic acid.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Benzo[d]thiazole-6-sulfonic acid.
| Property | Value | Source(s) |
| CAS Number | 145708-16-3 | [5][6][7] |
| IUPAC Name | 1,3-benzothiazole-6-sulfonic acid | [5][8] |
| Molecular Formula | C₇H₅NO₃S₂ | [5][6] |
| Molecular Weight | 215.25 - 215.3 g/mol | [5][6][8] |
| pKa (Predicted) | -0.13 ± 0.10 | [6] |
| Density (Predicted) | 1.668 ± 0.06 g/cm³ | [6] |
| LogP (Predicted) | 2.62380 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)O)SC=N2 | [5][6][8] |
| InChI Key | UGDMYHVETQRVGB-UHFFFAOYSA-N | [5][8] |
| Storage Temperature | 2-8°C (Protect from light) | [6] |
PART 2: Synthesis and Chemical Reactivity
The synthesis of BTSA and its subsequent reactions are fundamental to its utility as a versatile chemical intermediate.
Synthesis Pathway
While specific, detailed synthesis procedures for BTSA are not extensively published in readily available literature, a common and logical pathway involves the direct sulfonation of a benzothiazole precursor. A general method is adapted from established sulfonation protocols for aromatic compounds.[9]
Caption: General workflow for the synthesis of BTSA.
Experimental Protocol: Sulfonation of Benzothiazole (Representative)
This protocol describes a general method for synthesizing BTSA. Causality: Concentrated sulfuric acid or oleum serves as both the solvent and the sulfonating agent. The reaction is an electrophilic aromatic substitution, where the electrophile (SO₃) is generated in situ. The electron-rich nature of the benzothiazole ring directs the substitution, with the 6-position being a common site.
-
Reaction Setup: In a flask equipped with a stirrer and temperature probe, carefully add the benzothiazole precursor to an excess of concentrated sulfuric acid at a low temperature (0-5°C).
-
Reaction Conditions: Slowly heat the mixture to the desired reaction temperature (e.g., 100-120°C) and maintain for several hours. The optimal time and temperature must be determined empirically.
-
Monitoring: Periodically take aliquots from the reaction mixture, quench them, and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This quenching step precipitates the sulfonic acid product, which is generally less soluble in the cold, acidic aqueous medium.
-
Purification: Collect the solid precipitate by filtration, wash it with cold water to remove residual acid, and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Chemical Reactivity
The reactivity of BTSA is dominated by the sulfonic acid group, which can be converted into other important functional groups.
-
Formation of Sulfonyl Chlorides: BTSA can be reacted with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield benzo[d]thiazole-6-sulfonyl chloride. This derivative is a highly reactive intermediate.
-
Synthesis of Sulfonamides: The resulting sulfonyl chloride is a key precursor for synthesizing a wide range of sulfonamides by reacting it with primary or secondary amines.[10][11] This reaction is fundamental to the creation of many biologically active molecules.[10]
-
Other Reactions: The benzothiazole ring can undergo further electrophilic substitution, though the strongly deactivating nature of the sulfonyl group makes these reactions more challenging. The compound can also be reduced to form amine derivatives using agents like sodium borohydride.[5]
Caption: Key reactivity pathways of BTSA.
PART 3: Applications in Drug Development
Benzothiazole derivatives, including those synthesized from BTSA, exhibit a remarkable spectrum of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4]
Carbonic Anhydrase Inhibition
A prominent application of BTSA-derived sulfonamides is as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes.[10] Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and are linked to cancer progression.[10][12]
-
Mechanism of Action: The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group. It coordinates to the Zn(II) ion in the active site of the enzyme, displacing a water/hydroxide ligand and blocking the enzyme's catalytic activity.[12] This inhibition disrupts pH regulation in tumor cells, leading to an anti-proliferative effect.
-
Therapeutic Potential: Novel benzothiazole-6-sulfonamides have been synthesized and shown to be highly potent inhibitors of tumor-associated CA IX and XII, with inhibition constants (KIs) in the nanomolar range.[10] This makes them promising candidates for the development of novel anticancer drugs.
Caption: Simplified mechanism of carbonic anhydrase inhibition.
Other Biological Activities
Derivatives of BTSA have demonstrated a wide array of other pharmacological effects:
-
Antimicrobial Properties: Effective against various bacterial strains.[5]
-
Anti-inflammatory Effects: The core structure may modulate inflammatory pathways.[5]
-
Neurodegenerative Diseases: Benzothiazole scaffolds are being investigated for targeting diseases like Alzheimer's.[1]
PART 4: Analytical Characterization and Safety
Analytical Methodologies
Confirming the identity and purity of synthesized BTSA is critical. A combination of spectroscopic and chromatographic techniques is employed for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular formula. Fragmentation patterns can offer additional structural clues.[13]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the S=O and O-H stretches of the sulfonic acid group and the characteristic vibrations of the aromatic rings.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of reactions.[14]
Safety and Handling
While a specific Safety Data Sheet (SDS) for Benzo[d]thiazole-6-sulfonic acid is not widely available, data from related compounds like its sulfonyl chloride and aminobenzothiazole sulfonamide derivatives provide handling guidelines.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[15][17]
-
Handling: Avoid dust formation and inhalation.[15][18] Use in a well-ventilated area or under a chemical fume hood.
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[6][16]
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